Resorcine blue

説明

Resorcine blue is a dark brown powder. Lustrous dark-violet crystalline scales. Soluble in alcohol, ether, acetone, phenol and glacial acetic acid. Used as an indicator in analytical chemistry.

科学的研究の応用

Electrochemical Applications Tetraviologen calix[4]resorcine has been utilized as a mediator for the electrochemical reduction of [PdCl4]2–, enabling the formation of palladium metal nanoparticles. The process facilitated by this mediator is efficient, reducing the complex to 0.6 V on a glassy carbon electrode. The resultant palladium nanoparticles exhibit diameters ranging from 160 to 850 nm, indicating potential utility in various electrochemical applications (Yanilkin et al., 2014).

Cell Cytotoxicity Assessment Resazurin, also known as Alamar Blue, shares similarities with resorcine blue and is used to assess cell cytotoxicity. It undergoes a reduction process, changing from blue and nonfluorescent (resazurin) to pink and highly fluorescent (resorufin), and then to uncolored and nonfluorescent (hydroresorufin). This compound has been utilized for roughly 50 years in various applications, including monitoring bacterial and yeast contamination in milk and assessing semen quality. Its recent adoption in simple and versatile assays for cell proliferation and cytotoxicity underscores its significance in biological research and diagnostics (O'Brien et al., 2000).

Chemistry of Encapsulation Complexes Hexameric resorcin[4]arenes, sharing structural similarities with resorcine blue, have been a focal point in basic research, especially over the last decade. Investigations encompass the use of NMR methods to discern solution structures, host-guest properties, and exchange dynamics. The core scientific interest lies in understanding the behavior of molecules in confined spaces, with an aim to translate this knowledge into practical applications like catalysis or transport (Avram et al., 2011).

Fluorescence Receptor Applications Resorcin[4]arene cavitand with 1,3,2-benzodiazaborolyl walls, similar in structure to resorcine blue, has been synthesized and demonstrated to exhibit a significant blue shift in fluorescence spectra upon complexation with alkyltrimethylammonium salts. This shift is discernible even with the naked eye, suggesting potential applications in sensory or signaling systems in chemistry and biochemistry (Kubo et al., 2010).

Adsorption and Environmental Remediation Research has explored the use of raw and calcined alluvium from agricultural water streams as adsorbents for removing cationic dyes like methylene blue (MB) and methyl violet (MV) from aqueous media. The study underscores the environmental application of materials structurally related to resorcine blue, showcasing their potential in water purification and pollution remediation (Foroutan et al., 2020).

特性

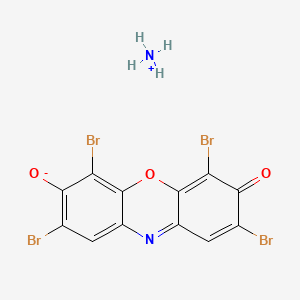

IUPAC Name |

azanium;2,4,6,8-tetrabromo-7-oxophenoxazin-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br4NO3.H3N/c13-3-1-5-11(7(15)9(3)18)20-12-6(17-5)2-4(14)10(19)8(12)16;/h1-2,18H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPQQBZXXZWDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)[O-])Br)OC3=C(C(=O)C(=CC3=N2)Br)Br.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Resorcine blue is a dark brown powder. Lustrous dark-violet crystalline scales. Soluble in alcohol, ether, acetone, phenol and glacial acetic acid. Used as an indicator in analytical chemistry. | |

| Record name | RESORCINE BLUE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) | |

| Record name | RESORCINE BLUE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Resorcine blue | |

CAS RN |

87495-30-5, 1787-53-7 | |

| Record name | RESORCINE BLUE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Resorcine blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087495305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorcine blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001787537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RESORCINE BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC2JW3B998 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Tert-butyl-dimethyl-silanyloxymethyl)-2,2-dimethyl-tetrahydro-cyclopenta[1,3]dioxol-4-one](/img/structure/B1180808.png)

![methyl (12S,13S,14E)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B1180813.png)